molecular formula C19H19FN4O4 B2366389 N-((1r,4r)-4-((5-fluoropyrimidin-2-yl)oxy)cyclohexyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide CAS No. 2034249-94-8

N-((1r,4r)-4-((5-fluoropyrimidin-2-yl)oxy)cyclohexyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide

Cat. No. B2366389
CAS RN: 2034249-94-8
M. Wt: 386.383
InChI Key: UOPKACCDMHIWPQ-HDJSIYSDSA-N
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Description

N-((1r,4r)-4-((5-fluoropyrimidin-2-yl)oxy)cyclohexyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide is a useful research compound. Its molecular formula is C19H19FN4O4 and its molecular weight is 386.383. The purity is usually 95%.
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Scientific Research Applications

Novel Anticancer Activity

Research has demonstrated the utility of fluoro-substituted compounds in the development of anticancer agents. One study explored the synthesis and anticancer activity of compounds, including those with fluoro-pyrimidinyl moieties, showing promising results against lung cancer cell lines compared to a reference drug, 5-fluorodeoxyuridine (Hammam et al., 2005). This highlights the potential of incorporating fluoro-pyrimidinyl groups for developing effective anticancer therapies.

Advancement in Mood Disorder Treatment

The development of P2X7 antagonists featuring a 5-fluoropyrimidin-2-yl moiety has shown significant potential in treating mood disorders. A study identified a clinical candidate, showcasing robust P2X7 receptor occupancy at low doses in rats, indicating its promise for phase I clinical trials to assess safety and tolerability in humans (Chrovian et al., 2018). This represents a novel approach to mood disorder treatment, leveraging the unique properties of the compound.

Antibacterial and Antituberculosis Agents

Research on oxazolidinone analogs, including those with fluorine substitutions, has demonstrated potent in vitro antibacterial activities against a variety of clinically important human pathogens, including Mycobacterium tuberculosis. These compounds offer a new class of antibacterial agents with potential application in treating drug-resistant tuberculosis strains (Zurenko et al., 1996). The effectiveness against resistant strains underscores the importance of developing new antimicrobial agents to address emerging drug resistance.

Novel Inhibitors for Mycobacterium tuberculosis

A study focusing on the development of benzo[d]oxazol-2(3H)-one derivatives as inhibitors of Mycobacterium tuberculosis InhA identified compounds with significant inhibitory activity, suggesting a new avenue for tuberculosis treatment (Pedgaonkar et al., 2014). This research contributes to the ongoing search for effective treatments against tuberculosis, particularly in the context of increasing resistance to existing medications.

properties

IUPAC Name

N-[4-(5-fluoropyrimidin-2-yl)oxycyclohexyl]-2-(2-oxo-1,3-benzoxazol-3-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19FN4O4/c20-12-9-21-18(22-10-12)27-14-7-5-13(6-8-14)23-17(25)11-24-15-3-1-2-4-16(15)28-19(24)26/h1-4,9-10,13-14H,5-8,11H2,(H,23,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOPKACCDMHIWPQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1NC(=O)CN2C3=CC=CC=C3OC2=O)OC4=NC=C(C=N4)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19FN4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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